molecular formula C24H24N4O4S B2941003 N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea CAS No. 1115934-10-5

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea

Cat. No. B2941003
CAS RN: 1115934-10-5
M. Wt: 464.54
InChI Key: GISDIXDIWJFJIF-UHFFFAOYSA-N
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Description

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea, also known as BPIU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BPIU is a urea derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.

Scientific Research Applications

Antimicrobial Activity

Ureas and thioureas have been synthesized and evaluated for their antimicrobial properties. N-(Substituted)-N′-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas, which share structural similarities with the queried compound, have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with higher activity noted against bacteria compared to fungi like Aspergillus niger and Fusarium solani (Reddy, Reddy, & Raju, 2003).

Anti-acetylcholinesterase Activity

Derivatives of urea with structural elements akin to the target molecule have been synthesized and evaluated for their antiacetylcholinesterase activity, demonstrating potential for the treatment of neurodegenerative diseases. One study reported that a series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives exhibited potent inhibitory activity, suggesting potential applications in the development of antidementia agents (Vidaluc et al., 1994).

Inhibition of Tyrosine Kinase Receptors

In the context of cancer research, benzimidazole-ureas have been identified as potent inhibitors of tyrosine kinase receptors like VEGFR-2 and TIE-2, which are crucial in angiogenesis. This suggests the potential of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea derivatives in the development of novel anticancer therapies (Hasegawa et al., 2007).

Nonlinear Optical Materials

Urea derivatives have also been explored for their potential applications in the field of nonlinear optical (NLO) materials. Such materials are essential for various optical technologies, including laser frequency conversion and optical modulation. A study on 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone highlighted its NLO properties, suggesting that urea derivatives could contribute to advancements in optical materials science (Sangeetha et al., 2017).

Synthesis and Structural Studies

The synthesis and structural analysis of urea derivatives contribute significantly to the understanding of their chemical behavior and potential applications. For instance, the synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea has provided insights into the metabolic pathways of potential anticancer agents, illustrating the role of synthetic chemistry in drug discovery and development (Nammalwar et al., 2010).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-5-28-23(31)22-21(18-12-17(32-4)10-11-19(18)27(22)3)26-24(28)33-13-20(30)25-16-8-6-15(7-9-16)14(2)29/h6-12H,5,13H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISDIXDIWJFJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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